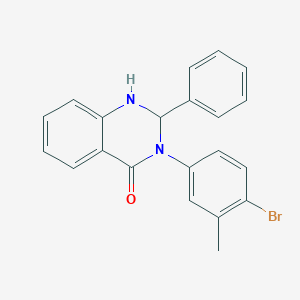amino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B298677.png)
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide, also known as CR8, is a small molecule inhibitor that has been developed for use in scientific research. This compound has shown potential in the treatment of cancer and other diseases, making it an important area of study for researchers.
作用機序
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide works by binding to the ATP-binding site of CDKs, preventing their activity and inhibiting the progression of the cell cycle. This leads to the accumulation of cells in the G1 phase of the cell cycle, which can ultimately result in cell death.
Biochemical and Physiological Effects:
In addition to its effects on CDK activity, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has also been shown to have other biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells, and has been shown to inhibit the growth of tumors in animal models.
実験室実験の利点と制限
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to use and study in vitro. It has also been shown to have a high degree of selectivity for CDKs, which reduces the risk of off-target effects. However, like all small molecule inhibitors, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has limitations. It can be difficult to deliver to cells in vivo, and its efficacy may be limited by factors such as bioavailability and toxicity.
将来の方向性
There are several future directions for research on 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide. One area of focus is the development of more potent and selective inhibitors that can target specific CDK isoforms. Another area of interest is the combination of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide with other therapeutic agents to enhance its efficacy. Finally, researchers are also exploring the use of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide in the treatment of other diseases, such as Alzheimer's disease and viral infections.
Conclusion:
In conclusion, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide is an important area of study for researchers interested in the development of new therapeutic agents for the treatment of cancer and other diseases. Its ability to inhibit CDK activity and induce cell death makes it a promising candidate for further research, and its potential for use in combination therapies and in the treatment of other diseases makes it an exciting area of study for the future.
合成法
The synthesis of 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide involves several chemical reactions, including the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form 4-chlorobenzenesulfonamide cyclohexylamine. This intermediate is then reacted with 2,4-dimethoxybenzaldehyde to form the final product, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide.
科学的研究の応用
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in the regulation of the cell cycle. By inhibiting CDK activity, 2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide can prevent the proliferation of cancer cells and induce cell death.
特性
製品名 |
2-[[(4-chlorophenyl)sulfonyl](cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide |
|---|---|
分子式 |
C22H27ClN2O5S |
分子量 |
467 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C22H27ClN2O5S/c1-29-18-10-13-20(21(14-18)30-2)24-22(26)15-25(17-6-4-3-5-7-17)31(27,28)19-11-8-16(23)9-12-19/h8-14,17H,3-7,15H2,1-2H3,(H,24,26) |
InChIキー |
FUGSXZQJVYUVNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![N~1~-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B298606.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298612.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)
![Ethyl [4-(5-carbamoyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetate](/img/structure/B298617.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)